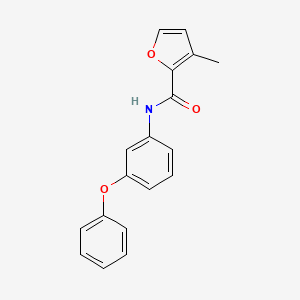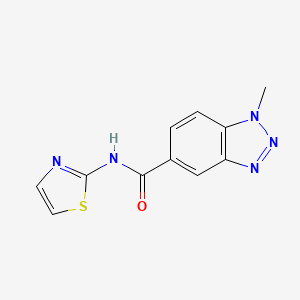![molecular formula C14H19ClN2O2 B5875064 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5875064.png)
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine, also known as CMP or N-(4-chloro-3-methylphenyl)-N'-[(4-methylpiperazin-1-yl)acetyl]piperazine, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine inhibits the activity of specific enzymes, such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. Another proposed mechanism is that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine can inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory cytokines, and protect neurons from oxidative stress and inflammation. In vivo studies have shown that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine can reduce tumor growth and inflammation in animal models of cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has several advantages for use in lab experiments, including its stability, solubility, and specificity for certain enzymes and pathways. However, there are also limitations to using 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for research on 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine, including exploring its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes, and developing more specific and potent analogs of 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine and to evaluate its safety and toxicity in humans.
Métodos De Síntesis
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine can be synthesized through a multi-step process that involves the reaction of 1-(4-chloro-3-methylphenoxy)acetyl chloride with 4-methylpiperazine in the presence of a base. The resulting product is then purified using a series of chromatography techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. In neurological research, 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-11-9-12(3-4-13(11)15)19-10-14(18)17-7-5-16(2)6-8-17/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOYAOZLLXIGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5874981.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5874988.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5874994.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B5875007.png)
![methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875008.png)


![ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5875025.png)


![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5875048.png)
![N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5875063.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)